![molecular formula C13H14ClN3O2 B2947429 3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1514483-74-9](/img/structure/B2947429.png)
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.3.1]nonanes, has been explored in various studies . These studies discuss several synthetic routes for the construction of these compounds, which could potentially be applied to the synthesis of “3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione”.Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . For instance, the reactivity of derivatives of bicyclo[3.3.1]nonane-2,4-dione has been explored in the context of their use in asymmetric catalysis or as potent anticancer entities .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
A novel N-halamine precursor closely related to the compound of interest was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. These fabrics demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated fabrics also showed potential in oxidizing chemical mustard simulant to a less toxic derivative, indicating their utility in creating antimicrobial textiles and detoxification materials (Ren et al., 2009).
Synthesis and Antimicrobial Activity
Efficient methods for synthesizing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which possess an unsaturated pyrrolidine cycle, have been developed. These derivatives displayed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2015).
Efficient Synthesis of Triazole-Containing Spiro Dilactones
The efficient preparation of 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones, followed by conversion into azidomethyl and then reaction with alkynes, afforded multifunctional triazole-containing spiro dilactones. This synthesis approach opens pathways for creating novel spiro compounds with potential applications in medicinal chemistry and materials science (Ghochikyan et al., 2016).
Anticonvulsant Activity and Receptor Affinity
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives revealed their serotonin 5-HT1A and 5-HT2A receptor affinities, demonstrating their potential as ligands for these receptors. Some derivatives exhibited significant anticonvulsant activity and receptor affinity, suggesting their utility in developing therapies for neurological disorders (Obniska et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Biochemical Pathways
Given its potential anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair. The downstream effects of these pathway alterations would likely include changes in cell proliferation and survival.
Result of Action
Based on its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVAXIGPXLMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
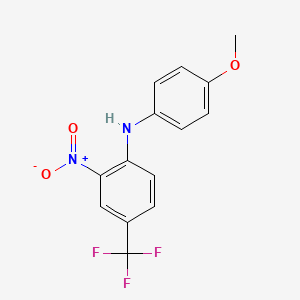
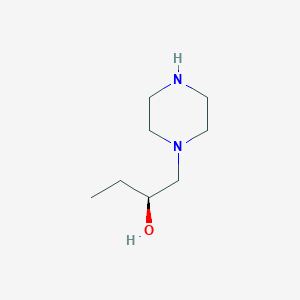
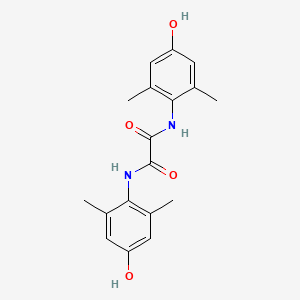
![1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2947351.png)
![2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2947352.png)
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
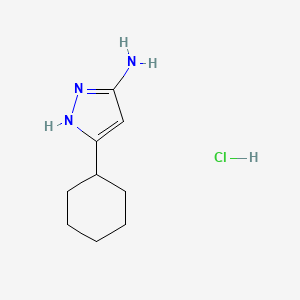
![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2947362.png)
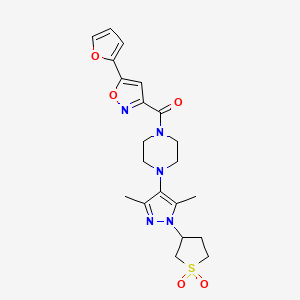
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
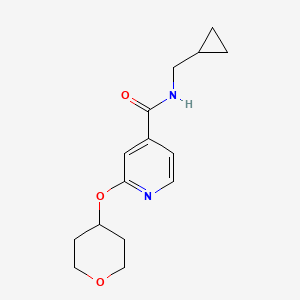
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
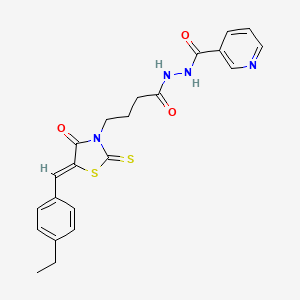
![N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B2947369.png)
